molecular formula C6H6N4 B015760 4-Amino-2-methylpyrimidine-5-carbonitrile CAS No. 698-29-3

4-Amino-2-methylpyrimidine-5-carbonitrile

Cat. No. B015760
CAS RN: 698-29-3
M. Wt: 134.14 g/mol
InChI Key: YBPNIILOUYAGIF-UHFFFAOYSA-N
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Patent
US03985785

Procedure details

1.6 g. of potassium carbonate and 0.1 g. of potassium ferricyanide are added to a suspension of 1.35 g. of 4-amino-5-cyano-1,6-dihydro-2-methyl-pyrimidine in 25 ml. of water. A moderately strong stream of chlorine gas is bubbled through the mixture, which has been cooled to 10° C. with stirring. Initially, all the reactants are dissolved. Subsequently, a precipitate forms. The reaction is completed when excess chlorine is detectable. The reaction normally takes 3 hours. The 4-amino-5-cyano-2-methyl-pyrimidine obtained after re-precipitation from dilute sulfuric acid/dilute sodium hydroxide, has a melting point of 258°-259° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[N:9]=[C:10]([CH3:16])[NH:11][CH2:12][C:13]=1[C:14]#[N:15]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].O>[NH2:7][C:8]1[C:13]([C:14]#[N:15])=[CH:12][N:11]=[C:10]([CH3:16])[N:9]=1 |f:0.1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=C(NCC1C#N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A moderately strong stream of chlorine gas is bubbled through the mixture, which
DISSOLUTION
Type
DISSOLUTION
Details
Initially, all the reactants are dissolved
CUSTOM
Type
CUSTOM
Details
The reaction normally takes 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.